Fluvoxamine, (Z)-

Vue d'ensemble

Description

Fluvoxamine, (Z)- is a selective serotonin reuptake inhibitor (SSRI) drug that is used for the treatment of various mental health disorders, such as depression, obsessive-compulsive disorder (OCD), and anxiety disorders. This drug is known to be effective in treating these disorders by altering the levels of serotonin in the brain.

Applications De Recherche Scientifique

Traitement du trouble obsessionnel-compulsif (TOC)

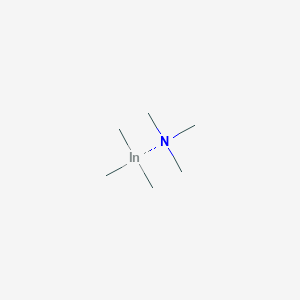

Fluvoxamine a été initialement utilisé pour traiter le trouble obsessionnel-compulsif (TOC). Il a été démontré qu’il avait la plus forte activité de tous les ISRS au niveau du récepteur sigma-1 (S1R) avec une affinité nanomolaire basse {svg_1}.

Traitement de la COVID-19

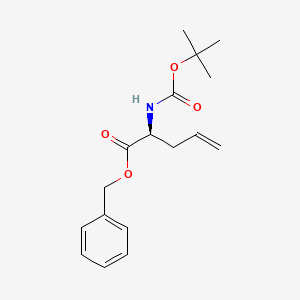

Dans une petite étude en double aveugle, contrôlée par placebo et randomisée, il a été démontré que la fluvoxamine empêchait la détérioration clinique des patients atteints d’une maladie à coronavirus 2019 (COVID-19) légère {svg_2}. Il s’agit d’un inhibiteur sélectif du recaptage de la sérotonine bien toléré, largement disponible et peu coûteux {svg_3}.

Propriétés anti-inflammatoires

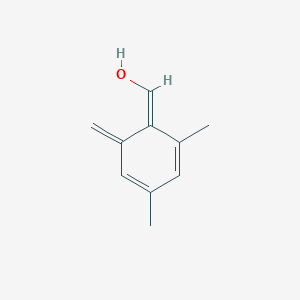

La fluvoxamine est également un agoniste du récepteur sigma-1, par lequel elle contrôle l’inflammation {svg_4}. Ses effets anti-inflammatoires découlent probablement de sa régulation du S1R, qui module les réponses immunitaires innées et adaptatives {svg_5}.

Régulation de l’inflammation induite par l’enzyme 1α nécessitant de l’inositol

Le récepteur sigma-1 est un régulateur important de l’inflammation induite par l’enzyme 1α nécessitant de l’inositol (IRE1) {svg_6}. La régulation de ce processus par la fluvoxamine pourrait jouer un rôle dans ses effets thérapeutiques potentiels {svg_7}.

Réduction de l’agrégation plaquettaire

Il a été démontré que la fluvoxamine et d’autres ISRS réduisaient l’agrégation plaquettaire {svg_8}. Cet effet pourrait potentiellement atténuer la coagulopathie associée à la COVID-19 grave {svg_9}.

Interférence avec le trafic viral endolysosomal

La fluvoxamine et d’autres ISRS peuvent interférer avec le trafic viral endolysosomal {svg_10}. Ce mécanisme pourrait potentiellement avoir un effet antiviral direct {svg_11}.

Augmentation des niveaux de mélatonine

La fluvoxamine et d’autres ISRS peuvent augmenter les niveaux de mélatonine {svg_12}. Cet effet pourrait potentiellement réguler la coagulopathie ou atténuer la tempête de cytokines, qui sont des caractéristiques connues de la COVID-19 grave {svg_13}.

Prévention de la détérioration clinique chez les patients atteints de la COVID-19

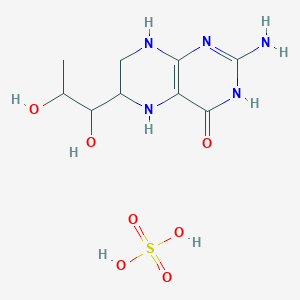

Il a été démontré qu’une administration précoce de fluvoxamine réduisait le risque de détérioration clinique chez les patients symptomatiques atteints de la COVID-19 {svg_14}. Cela suggère que la fluvoxamine pourrait être une option à faible coût et à faible toxicité pour le traitement précoce de la COVID-19 en milieu communautaire {svg_15}.

Mécanisme D'action

Target of Action

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin reuptake transporter (SERT) . It also acts as a high-affinity agonist for the endoplasmic sigma-1 receptor found in brain tissue . These targets play a crucial role in regulating mood and behavior.

Mode of Action

Fluvoxamine blocks the reuptake of serotonin at the SERT of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors . This inhibition increases the extracellular level of serotonin, enhancing serotonergic neurotransmission . As an agonist of the sigma-1 receptor, fluvoxamine controls inflammation .

Biochemical Pathways

Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with a mean half-life of 15 hours . Less than 4% of the parent drug is found in urine . The specific cytochrome isozymes involved in the hepatic elimination of the drug are undefined . Fluvoxamine has prominent affinity for the CYP1A2 isozyme, lesser affinity for the CYP3A4 and CYP2C isozymes, and minimal affinity for CYP2D6 .

Result of Action

The molecular and cellular effects of fluvoxamine’s action include the suppression of tetrahydrobiopterin levels and dopamine as well as serotonin turnover in the mesoprefrontal system of mice . It also potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells .

Action Environment

Environmental factors such as social isolation and acute environmental change can influence the action of fluvoxamine . For instance, social isolation suppressed the increase of BH4 levels and DA turnover elicited by novelty stress, which fluvoxamine could suppress .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Fluvoxamine, (Z)-, interacts with various enzymes and proteins in the body. It has been shown to have a high affinity for the serotonin transporter, which it binds to and inhibits, leading to an increase in extracellular serotonin levels .

Cellular Effects

Fluvoxamine, (Z)-, influences cell function by modulating the activity of the serotonin transporter. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fluvoxamine, (Z)-, exerts its effects by binding to the serotonin transporter, inhibiting its function and leading to an increase in extracellular serotonin levels . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluvoxamine, (Z)-, can change over time. For example, it has been shown to have a long half-life, indicating that it remains active in the body for an extended period .

Dosage Effects in Animal Models

In animal models, the effects of Fluvoxamine, (Z)-, can vary with different dosages. For example, at low doses, it primarily acts as a serotonin reuptake inhibitor, while at higher doses, it may also inhibit the reuptake of other neurotransmitters .

Metabolic Pathways

Fluvoxamine, (Z)-, is involved in various metabolic pathways. It is primarily metabolized by the liver, with the CYP2D6 enzyme playing a significant role in its metabolism .

Transport and Distribution

Fluvoxamine, (Z)-, is distributed throughout the body after oral administration. It is highly protein-bound, which can affect its distribution within the body .

Subcellular Localization

The subcellular localization of Fluvoxamine, (Z)-, is primarily in the extracellular space due to its function as a reuptake inhibitor . It binds to the serotonin transporter on the cell membrane, inhibiting the reuptake of serotonin and increasing its extracellular levels .

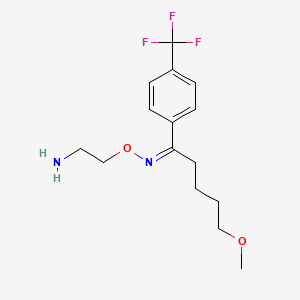

Propriétés

IUPAC Name |

2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFXWAVKWHTFT-ZHZULCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237496 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89035-92-7 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)